N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
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Overview
Description
“N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide” is a chemical compound with the molecular formula C22H18N2O3S . It has an average mass of 390.46 Da. This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 645.2±65.0 °C at 760 mmHg, and a flash point of 344.0±34.3 °C . It also has a molar refractivity of 104.4±0.5 cm3, a polar surface area of 127 Å2, and a molar volume of 268.4±7.0 cm3 .Scientific Research Applications
Antimycobacterial Activity
Studies have shown that certain naphthalene carboxamide derivatives exhibit notable antimycobacterial activity. For instance, a series of N-alkoxyphenylhydroxynaphthalenecarboxamides demonstrated significant activity against various strains of mycobacteria, including Mycobacterium tuberculosis, with minimal cytotoxicity. These compounds' efficacy was compared to rifampicin, with some showing higher activity, highlighting their potential as antimycobacterial agents. The study suggests lipophilicity as a key factor influencing activity, with structure-activity relationships indicating a significant decrease in mycobacterial cell metabolism upon treatment (Goněc et al., 2016).
Electrochromic and Electropolymerization Applications
Research into dicarboxamides with naphthalene cores, such as those derived from N-phenylcarbazole and triphenylamine end-capped, 2,7-bis(diphenylamino)naphthalene, has opened new avenues in material sciences. These compounds can be electropolymerized into electroactive films exhibiting reversible electrochemical oxidation processes and notable color changes upon electro-oxidation. Such films hold promise for applications in electrochromic devices due to their stability and potential modulation capabilities (Hsiao & Han, 2017).
Mechanism of Action
Target of action
Thiazoles and indole derivatives are known to interact with a wide range of targets. They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .
Mode of action
The mode of action of thiazoles and indole derivatives can vary greatly depending on their specific structure and the targets they interact with. They can act as inhibitors, activators, or modulators of their targets
Biochemical pathways
Thiazoles and indole derivatives can affect a variety of biochemical pathways due to their broad target profile
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazoles and indole derivatives can vary greatly depending on their specific structure
Result of action
The molecular and cellular effects of thiazoles and indole derivatives can include changes in cell signaling, gene expression, and cellular metabolism
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiazoles and indole derivatives
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-19-11-10-15(12-20(19)27-2)18-13-28-22(23-18)24-21(25)17-9-5-7-14-6-3-4-8-16(14)17/h3-13H,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIKFOSITARTHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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